2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate
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Overview
Description
2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate is a complex organic compound that features a pyrazole ring, a phenyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like acetic acid and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation , lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with lithium aluminum hydride would produce alcohols.
Scientific Research Applications
2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Shares the bromobenzoate moiety but lacks the pyrazole ring and phenyl group.
Methyl 2-(bromomethyl)benzoate: Similar in structure but with a different substitution pattern on the benzene ring.
1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a different heterocyclic ring system.
Uniqueness
The uniqueness of 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate lies in its combination of a pyrazole ring, a phenyl group, and a bromobenzoate moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H17BrN2O3 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H17BrN2O3/c1-16-20(23(28)27(26-16)18-10-3-2-4-11-18)15-17-9-5-8-14-22(17)30-24(29)19-12-6-7-13-21(19)25/h2-15H,1H3/b20-15+ |
InChI Key |
LSMVRAPYHRKNJV-HMMYKYKNSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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